

"GC-MS method for 1-Fluoro-3-methoxy-5-methylbenzene analysis"

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Compound of Interest

Compound Name: *1-Fluoro-3-methoxy-5-methylbenzene*

CAS No.: *160911-11-5*

Cat. No.: *B190226*

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An Application Note for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of **1-Fluoro-3-methoxy-5-methylbenzene**.

Introduction

1-Fluoro-3-methoxy-5-methylbenzene is an aromatic organic compound with applications in the synthesis of pharmaceuticals and other specialty chemicals. As a key intermediate, its purity and accurate quantification are crucial for ensuring the quality and yield of final products. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that provides high-resolution separation and sensitive detection, making it an ideal method for the analysis of this compound. This application note details a robust GC-MS method for the identification and quantification of **1-Fluoro-3-methoxy-5-methylbenzene**. The method is suitable for implementation in research, development, and quality control laboratories.

Experimental Protocols

This section provides a detailed protocol for the analysis of **1-Fluoro-3-methoxy-5-methylbenzene** using GC-MS.

Materials and Reagents

- Standard: **1-Fluoro-3-methoxy-5-methylbenzene** ($\geq 98\%$ purity)
- Solvent: Dichloromethane (DCM), HPLC grade or equivalent
- Internal Standard (IS): 1-Fluoro-3-methoxybenzene (m-Fluoroanisole), CAS: 456-49-5 ($\geq 99\%$ purity)[1][2]
- Glassware: Volumetric flasks, vials with PTFE-lined septa, microsyringes

Standard and Sample Preparation

2.1. Stock Standard Solution (1000 $\mu\text{g/mL}$): Accurately weigh 10 mg of **1-Fluoro-3-methoxy-5-methylbenzene** and dissolve it in 10 mL of dichloromethane in a volumetric flask.

2.2. Internal Standard Stock Solution (1000 $\mu\text{g/mL}$): Accurately weigh 10 mg of 1-Fluoro-3-methoxybenzene and dissolve it in 10 mL of dichloromethane in a volumetric flask.

2.3. Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard solution with dichloromethane to achieve concentrations ranging from 1 $\mu\text{g/mL}$ to 100 $\mu\text{g/mL}$. Spike each calibration standard with the internal standard to a final concentration of 10 $\mu\text{g/mL}$.

2.4. Sample Preparation: Accurately weigh an appropriate amount of the sample and dissolve it in a known volume of dichloromethane to achieve an expected concentration within the calibration range. Spike the sample with the internal standard to a final concentration of 10 $\mu\text{g/mL}$.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended. Optimization may be required based on the specific instrument and column used.[3][4][5]

Table 1: Gas Chromatography (GC) Parameters

| Parameter | Value |
|---------------------|--|
| Gas Chromatograph | A system equipped with a split/splitless injector and an autosampler. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness (or equivalent non-polar capillary column). |
| Injector | Splitless mode, 1 μ L injection volume. |
| Injector Temp. | 250 $^{\circ}$ C |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min. |
| Oven Program | Initial temperature 60 $^{\circ}$ C, hold for 2 min. Ramp at 10 $^{\circ}$ C/min to 200 $^{\circ}$ C, hold for 2 min. Ramp at 20 $^{\circ}$ C/min to 280 $^{\circ}$ C, hold for 5 min. |
| Transfer Line Temp. | 280 $^{\circ}$ C |

Table 2: Mass Spectrometer (MS) Parameters

| Parameter | Value |
|-------------------|---|
| Mass Spectrometer | Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 $^{\circ}$ C |
| Electron Energy | 70 eV |
| Scan Mode | Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification. |
| Solvent Delay | 3 min |

Data Presentation

Quantitative analysis is performed using the internal standard method. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct the calibration curve.

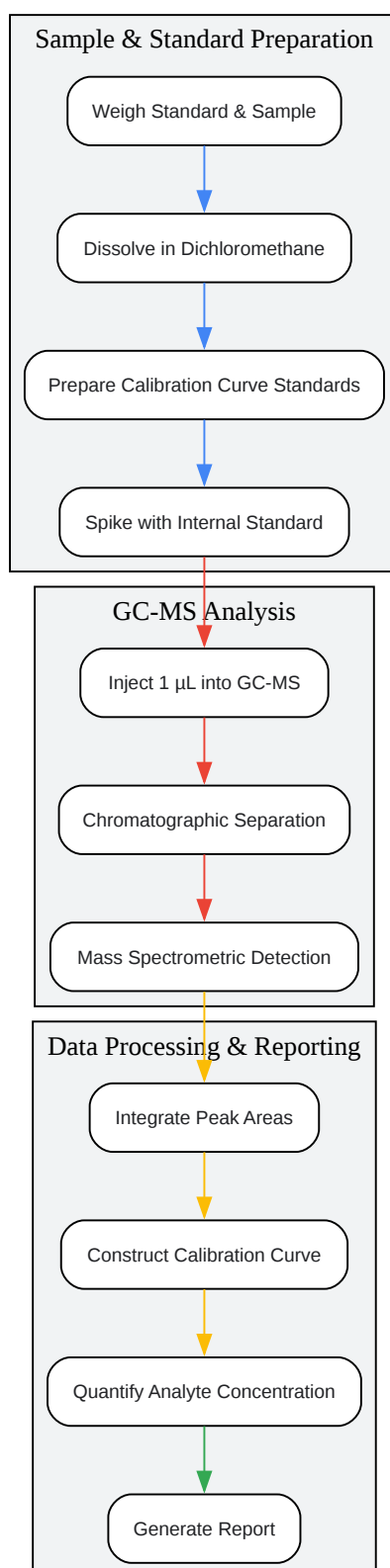
Table 3: Expected Retention Times and SIM Ions

| Compound | Expected Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
|------------------------------------|-------------------------------|----------------------|------------------------|
| 1-Fluoro-3-methoxybenzene (IS) | ~ 8.5 | 126 | 96, 83 |
| 1-Fluoro-3-methoxy-5-methylbenzene | ~ 9.2 | 140 | 125, 97 |

Note: Retention times are estimates and will vary depending on the specific GC system and conditions.

Workflow and Pathway Diagrams

The overall experimental workflow for the GC-MS analysis is depicted below.



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Caption: Experimental workflow for the GC-MS analysis.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the analysis of **1-Fluoro-3-methoxy-5-methylbenzene**. The detailed protocol for sample preparation and instrument parameters will enable researchers, scientists, and drug development professionals to accurately quantify this compound in various samples. The use of an internal standard ensures high precision and accuracy. This method can be readily implemented in a laboratory setting for routine analysis and quality control purposes. Further validation of the method is recommended to ensure it meets the specific requirements of the user's application.

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References

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